1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids. This compound features a brominated furan ring attached to an azetidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of furan to obtain 5-bromofuran, followed by its reaction with azetidine derivatives. The final step involves the introduction of the carboxylic acid group through various carboxylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The bromine atom can be reduced to form de-brominated products.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The brominated furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The azetidine ring may also contribute to its biological activity by interacting with various receptors or enzymes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromofuran-2-carboxylic acid: Lacks the azetidine ring, making it less versatile in certain applications.
Azetidine-3-carboxylic acid: Lacks the brominated furan ring, which may reduce its biological activity.
Furan-2-carboxylic acid: Lacks both the bromine atom and the azetidine ring, making it less reactive and less biologically active. The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQUIHMRNMHRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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